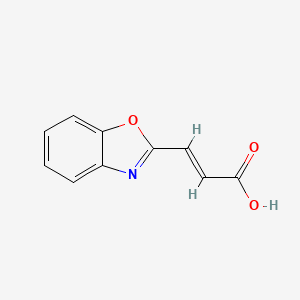

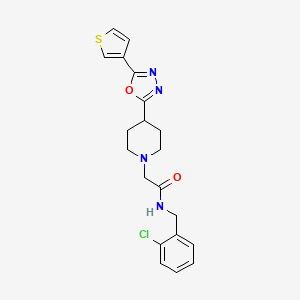

![molecular formula C22H17FN2OS2 B2522113 3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 727689-90-9](/img/structure/B2522113.png)

3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one" belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are recognized for their pharmacological significance. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds has been studied for various biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through different methods. One approach involves the cyclization of thienylthioureas in an acidic medium to obtain 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further modified to produce various substituted derivatives . Another method includes the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones and their alkylated derivatives . A more eco-friendly synthesis has been reported through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which simplifies the process and reduces the need for purification .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of various substituents on the core structure can significantly influence the compound's electronic properties and, consequently, its biological activity. For instance, the introduction of an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring has been shown to enhance solid-state fluorescence .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation, to yield N- and S-alkyl derivatives . These reactions can be used to introduce different functional groups into the molecule, potentially altering its pharmacological profile. The reactivity of these compounds is influenced by the nature of the substituents and the position they occupy on the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are closely related to their molecular structure. The solid-state fluorescence properties of these compounds can be quantitatively analyzed using ab initio quantum-chemical calculations, which help in understanding the electronic transitions responsible for their emission properties . The pharmacological properties, such as analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities, are also a direct result of the compound's chemical structure and the presence of specific functional groups .

Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound 3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the broader class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been extensively studied for their synthesis and potential biological activities. These compounds, including various derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, have shown a range of biological activities, such as antiviral, antibacterial, antifungal, and anti-inflammatory properties.

For instance, derivatives of 2-thioxopyrimidin-4(1H)-one, which share structural similarities with the compound , have been evaluated for their in vitro activities against HIV-1, showing moderate to good activities. This indicates the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors (Khalifa & Al-Omar, 2014).

Another study focused on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their antibacterial and antifungal activities. The synthesized compounds showed higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as antifungal agents (Kahveci et al., 2020).

Synthesis and Chemical Studies

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves innovative methodologies to improve step economy and reduce environmental impact. A notable example is the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, demonstrating a green approach to synthesizing this pharmacologically important class of compounds (Shi et al., 2018).

Additionally, the structural and electronic properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored, with studies on their solid-state fluorescence properties and computational analysis. This research enhances understanding of the photophysical properties of these compounds, which could be relevant for developing new fluorescent materials or probes (Yokota et al., 2012).

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS2/c1-2-12-25-21(26)19-18(16-8-10-17(23)11-9-16)14-27-20(19)24-22(25)28-13-15-6-4-3-5-7-15/h2-11,14H,1,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQDBRLHQPQVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

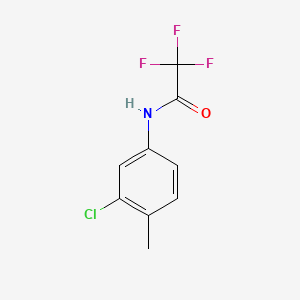

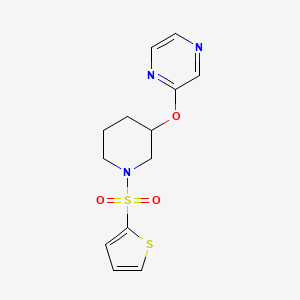

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)

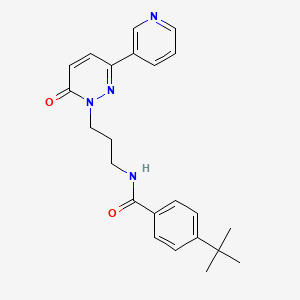

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

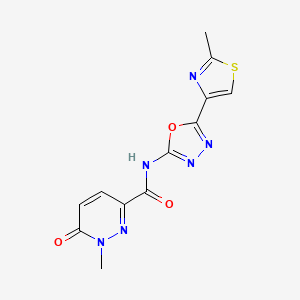

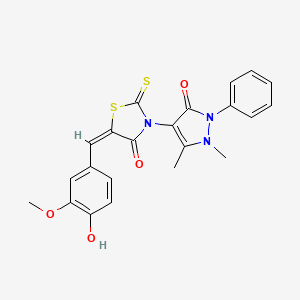

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)